molecular formula C7H8ClF3N2 B1451976 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride CAS No. 1138011-22-9

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Cat. No. B1451976
CAS RN: 1138011-22-9
M. Wt: 212.6 g/mol
InChI Key: NLDVAGWIUPSGQC-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C7H8ClF3N2 . It has a molecular weight of 212.60 g/mol . The compound is a solid in form .


Molecular Structure Analysis

The compound’s SMILES string is C1=CC(=CN=C1)C(C(F)(F)F)N.Cl . This notation represents the structure of the molecule. The InChI key, which is another form of molecular representation, is NLDVAGWIUPSGQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.60 g/mol . It is a solid in form . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Environmental Persistence and Toxicity of Fluoroorganic Compounds

Research has increasingly focused on the environmental persistence, bioaccumulation, and potential toxicity of per- and polyfluoroalkyl substances (PFASs), with "2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride" falling into this broad category. These substances are of particular interest due to their widespread use in industrial and consumer applications and their resistance to environmental degradation (Wang et al., 2019; Rahman et al., 2014). The challenge lies in the balance between leveraging the unique properties of fluoroorganic compounds for technological and commercial purposes while addressing their environmental and health implications.

Sorbent Technologies for PFAS Removal

The quest for effective removal of PFAS from water sources has led to the exploration of amine-containing sorbents as promising alternatives. The interaction between PFAS and these sorbents relies on electrostatic and hydrophobic interactions, alongside sorbent morphology, pointing towards innovative approaches to mitigate the environmental impact of these persistent chemicals (Ateia et al., 2019). Such research is crucial for developing water treatment technologies that can effectively reduce PFAS concentrations to safe levels.

Medicinal and Analytical Chemistry Applications

Pyridine derivatives, including "this compound," are recognized for their significant role across various fields, notably in medicinal and analytical chemistry. These compounds exhibit a wide range of biological activities and are utilized as chemosensors for detecting various species, highlighting their versatility beyond environmental concerns (Abu-Taweel et al., 2022; Altaf et al., 2015). The exploration of pyridine derivatives in drug discovery and sensor technology continues to provide valuable insights into their potential applications and impacts.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information includes the signal word “Danger” and the hazard statement “H301” which means toxic if swallowed . The precautionary statements are “P301 + P310”, which means if swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h1-4,6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVAGWIUPSGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1138011-22-9
Record name 3-Pyridinemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138011-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-pyridinyl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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